1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-12-6-7(5-10)8-3-2-4-11-9(8)12/h2-4,6H,1H3 |
InChI Key |
HSFINRNSJMFYMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Key Challenges
-
Stereoelectronic Control : Ensuring regioselective cyclization to favor the pyrrolo[2,3-b]pyridine scaffold over alternative isomers.
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Byproduct Formation : Competing reactions, such as over-alkylation or hydrolysis of the nitrile group, require precise temperature and pH control.
Vilsmeier-Haack Formylation Followed by Cyanation
Adapting the Vilsmeier-Haack reaction—a method used to synthesize 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde—the aldehyde intermediate could be converted to the nitrile via further functionalization.
Stepwise Procedure
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Formylation :
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Aldehyde to Nitrile Conversion :
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Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) followed by dehydration with PCl₅ or tosyl chloride.
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Conditions :
-
Oxime formation: NH₂OH·HCl in ethanol under reflux.
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Dehydration: PCl₅ in dichloromethane at room temperature.
-
-
Theoretical Yield : ~70–80% (estimated from analogous aldehyde-to-nitrile conversions).
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Data Table: Vilsmeier-Haack Reaction Optimization
Direct Cyanation of Halogenated Intermediates
Introducing the nitrile group via nucleophilic aromatic substitution (NAS) on a halogenated precursor offers an alternative pathway.
Synthetic Workflow
-
Halogenation :
-
Reagents : N-bromosuccinimide (NBS) or iodine in the presence of a Lewis acid (e.g., FeCl₃).
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Positional Selectivity : Electrophilic substitution at the 3-position of 1-methyl-1H-pyrrolo[2,3-b]pyridine.
-
-
Cyanation :
-
Reagents : CuCN or K₄[Fe(CN)₆] under Ullmann or Rosenmund-von Braun conditions.
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Conditions :
-
CuCN in DMF at 150°C for 12 hours.
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Pd-catalyzed cyanation using Zn(CN)₂.
-
-
Limitations
-
Substrate Reactivity : Electron-deficient aromatic systems favor NAS, but the pyrrolo[2,3-b]pyridine core may require activating groups.
-
Byproducts : Competing hydrolysis or dimerization necessitates inert atmospheres and anhydrous conditions.
One-Pot Tandem Methylation and Cyanation
A hypothetical one-pot synthesis could integrate methylation and cyanation steps using bifunctional reagents.
Proposed Mechanism
-
Methylation :
-
Reagents : Methyl iodide (CH₃I) and NaH in THF.
-
Target : Quaternization of the pyrrole nitrogen to form 1-methyl-1H-pyrrolo[2,3-b]pyridine.
-
-
Cyanation :
-
Reagents : Trimethylsilyl cyanide (TMSCN) and a fluoride source (e.g., TBAF).
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Conditions : Room temperature, 24 hours.
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Advantages
-
Atom Economy : Minimizes intermediate purification steps.
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Scalability : Suitable for industrial production with continuous flow systems.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolopyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has the chemical formula and a molecular weight of 132.16 g/mol. The compound features a pyrrole ring fused to a pyridine ring, with a carbonitrile group at the 3-position, which enhances its reactivity with biological targets . This structural configuration contributes to its diverse pharmacological properties.
Biological Activities
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
One of the most significant applications of this compound is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making this compound a promising candidate for cancer therapy. Studies indicate that derivatives of this compound can inhibit FGFR signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cell lines .
Other Kinase Inhibitory Effects
Beyond FGFRs, this compound has been evaluated for its inhibitory effects on other kinases. This broad spectrum of activity suggests potential applications in treating various conditions modulated by kinase activity, including solid tumors .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic pathways have been explored to produce derivatives with enhanced biological activity. For example, modifications involving active methylene compounds have yielded new derivatives with improved potency against FGFRs .
Interaction Studies
Research on the interaction of this compound with protein targets has employed techniques such as surface plasmon resonance and molecular docking studies. These studies elucidate binding affinities and modes of interaction with FGFRs and other kinases, providing insights into how structural modifications can affect biological activity .
Case Studies
Several studies highlight the effectiveness of derivatives in preclinical models:
- Case Study 1: A derivative exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM and demonstrated significant inhibition of breast cancer cell proliferation and migration .
- Case Study 2: Research indicated that specific modifications to the structure led to enhanced cytotoxicity against various cancer cell lines, showcasing the compound's versatility in drug development .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and induces apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
1-tert-Butyl Derivatives
However, this modification may reduce solubility due to increased hydrophobicity .
Aryl-Substituted Derivatives
- 1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: The methoxyphenyl group introduces electron-donating properties, which can enhance π-π stacking interactions in biological targets.
- 3-(3-Hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: The phenolic hydroxyl group enables hydrogen bonding, improving binding affinity to receptors such as dopamine D4 (e.g., L-750,667, a related azaindole derivative with a Ki of 0.51 nM for D4 receptors) .
Halogenated Derivatives
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile : Iodination at the 3-position facilitates radiolabeling (e.g., [125I]L-750,667), enabling receptor binding studies. The iodine atom’s size and electronegativity modulate steric and electronic interactions .
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate : Chlorine substitution enhances electrophilicity, often increasing reactivity in cross-coupling reactions .
Functional Group Modifications
Carbonitrile vs. Carboxaldehyde
Replacing the cyano group with a carboxaldehyde (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde) introduces a reactive aldehyde moiety, enabling Schiff base formation. This modification is critical for synthesizing imine-based prodrugs .
Cyano vs. Carboxamide
Conversion to carboxamide (e.g., 1H-pyrrolo[2,3-b]pyridine-3-carboxamide) improves water solubility and hydrogen-bonding capacity, which is advantageous for improving oral bioavailability .
Heterocycle Replacement
Pyrrolo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine
Replacing the pyrrole ring with thiophene (e.g., thieno[2,3-b]pyridine-3-carbonitrile) alters electronic properties.
Biological Activity
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, antiproliferative effects, and potential therapeutic applications.
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Inhibition of Protein Phosphatase 1 (PP1) : This compound has been identified as a selective inhibitor of PP1, which plays a crucial role in cellular signaling and metabolism .
- Inhibition of Nitric Oxide Synthase (nNOS) : It is also noted for its inhibitory effects on nNOS, an enzyme implicated in neurodegenerative diseases .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The following table summarizes its activity:
| Cell Line | GI50 (µg/ml) | Reference |
|---|---|---|
| P-388 (murine leukemia) | 1.4 | |
| A-549 (lung cancer) | 4.5 | |
| MDA-MB-231 (breast cancer) | Not specified |
The compound demonstrates potent activity against human lung tumor cell lines and has shown effectiveness in inhibiting the growth of murine leukemia cells.
Case Studies and Research Findings
A series of studies have highlighted the biological activity of this compound:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. Its mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis in affected cells.
- Neuroprotective Effects : Given its role as an nNOS inhibitor, there is potential for this compound in treating neurodegenerative conditions where nitric oxide plays a detrimental role. Further research is needed to explore these effects in vivo .
Summary of Findings
The biological activity of this compound positions it as a promising candidate for further development in cancer therapy and neuroprotection. Its ability to inhibit key enzymes involved in cellular signaling pathways underlines its potential utility in treating various diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example:
- Step 1 : React 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with arylidene malonodinitriles or β-ketoesters under acidic conditions to form the pyrrolo[2,3-b]pyridine core .
- Step 2 : Introduce the methyl group at the 1-position using methylating agents like methyl iodide or dimethyl sulfate under basic conditions .
- Step 3 : Bromination or formylation (if required) using reagents like N-bromosuccinimide (NBS) or Vilsmeier-Haack reagent .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve bond lengths and angles (e.g., C–C = 0.002 Å accuracy in related structures) .
- NMR spectroscopy : and NMR to confirm substitution patterns and regiochemistry .
- Mass spectrometry (HRMS) for molecular weight validation .
Q. What are the key reactivity patterns of this compound?
- Methodological Answer : The nitrile group at position 3 and the pyrrolopyridine core enable:
- Nucleophilic substitution : React with amines or alcohols to form amides or esters.
- Electrophilic aromatic substitution : Bromination at position 4 using NBS .
- Cyclization reactions : Form fused heterocycles with active methylene reagents .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalysis : Employ Pd or Cu catalysts for cross-coupling reactions to reduce side products .
- Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and decomposition .
Q. How to resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Replicate assays : Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) to assess specificity .
- Validate purity : Use HPLC (≥98% purity) to rule out impurities affecting bioactivity .
- Mechanistic studies : Perform kinase inhibition assays to confirm target engagement .
Q. What computational tools are suitable for studying its electronic properties?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases) .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core modifications : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects .
- Functional group variation : Substitute the nitrile with carboxylic acid or amide groups to modulate polarity .
- Bioisosteric replacement : Replace the pyrrolopyridine core with indole or pyrazolo[3,4-b]pyridine scaffolds .
Q. What strategies mitigate stability issues during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
